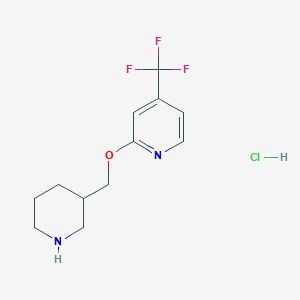

![molecular formula C26H27N3O4 B2864164 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-甲氧基苯基)脲 CAS No. 1022326-43-7](/img/structure/B2864164.png)

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

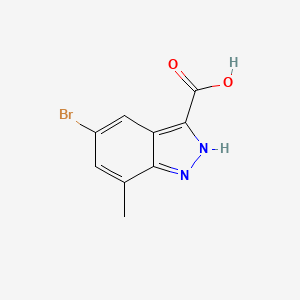

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Synthesis Analysis

Based on previous experience of the application of intramolecular α-amidoalkylation for the synthesis of isoquinoline compounds, this compound has been successfully obtained using triflic acid absorbed on silica, as a green catalyst, in an intramolecular α-amidoalkylation reaction .Molecular Structure Analysis

The replacement of the 1-(4-fluorophenyl)piperazine with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety significantly increased the affinity for the sigma-2 receptor (Ki = 2.5 and 0.43 nM) and the selectivity over the sigma-1 receptor subtype (179-fold and > 1000 fold, respectively) .Chemical Reactions Analysis

The compound was obtained from alcohol 4b (1.06 g, 5.2 mmol) and dihydroisoquinoline 2 (2 g, 10.4 mmol, method A) or 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.98 g, 5.2 mmol, method B) in o-xylene (30 ml) .Physical And Chemical Properties Analysis

Radioligand binding studies demonstrated that the compound had preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .科学研究应用

化学合成和生物活性

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-甲氧基苯基)脲属于一类在化学合成和生物研究中具有重要意义的化合物。研究表明,类似的化合物,如邻酰基苯乙酸甲酯,可以与尿素反应生成 1-芳基-3-羟基异喹啉,表明在复杂有机化合物的合成中具有潜在应用 (Nowicki 和 Fabrycy,1976)。此外,一些 1-芳基-3-羟基异喹啉的生物活性,特别是它们对细菌的影响,一直是研究的主题,表明潜在的抗菌应用。

新型化合物和抗增殖筛选

已经合成并评估了与 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-甲氧基苯基)脲 结构相似的化合物。例如,具有羟基苯基或卤代苯基取代基的脲和双脲衍生物在体外对各种癌细胞系显示出显着的抗增殖作用,突出了它们在癌症研究和药物开发中的潜力 (Perković 等人,2016)。

异喹啉和喹唑啉衍生物作为受体拮抗剂

与所讨论化合物密切相关的异喹啉和喹唑啉脲衍生物已被确定为人类腺苷 A(3) 受体的拮抗剂。这表明在针对这些受体的药物开发中具有潜在应用,这些受体与各种生理过程有关 (van Muijlwijk-Koezen 等人,2000)。

在药物设计和药理学中的应用

研究表明,类似于 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-甲氧基苯基)脲 的化合物可以是突变和野生型 BRAF 激酶的有效抑制剂,表明它们在癌症治疗设计中的潜力 (Holladay 等人,2011)。此外,四氢异喹啉的合成,其与该化合物具有结构相似性,已被探索用于潜在的神经阻滞活性,扩大了它们在神经学研究和药物开发中的相关性 (Ellefson 等人,1980)。

药代动力学中的代谢途径

已经对结构上类似于 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-甲氧基苯基)脲 的化合物的代谢研究(例如 HM-30181)进行了研究,以了解它们在大鼠中的代谢途径。此类研究在药代动力学中至关重要,有助于开发具有更好功效和安全性特征的药物 (Paek 等人,2006)。

作用机制

Target of Action

Compounds with similar structures, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, have been associated with various biological activities

Mode of Action

It is known that the compound was synthesized through an intramolecular α-amidoalkylation reaction This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.

Result of Action

Compounds with similar structures have been associated with various biological activities

Action Environment

It is known that the compound was synthesized using triflic acid absorbed on silica as a green catalyst , suggesting that certain environmental conditions may be necessary for its synthesis

未来方向

属性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWXCKQTZUJCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)